molecular formula C21H33N3S B12904239 1-Phenyl-5-tridecyl-1,2-dihydro-3H-1,2,4-triazole-3-thione CAS No. 805323-81-3

1-Phenyl-5-tridecyl-1,2-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B12904239
CAS No.: 805323-81-3
M. Wt: 359.6 g/mol
InChI Key: ICYFCDXDIFIYGG-UHFFFAOYSA-N
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Description

1-Phenyl-5-tridecyl-1H-1,2,4-triazole-3(2H)-thione is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-5-tridecyl-1H-1,2,4-triazole-3(2H)-thione typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent alkylation. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production methods may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-5-tridecyl-1H-1,2,4-triazole-3(2H)-thione can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction to thiols using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, ethanol, methanol

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Various substituted triazoles

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use in drug development for its biological activities.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-Phenyl-5-tridecyl-1H-1,2,4-triazole-3(2H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. The long alkyl chain may enhance its lipophilicity, facilitating membrane penetration and interaction with lipid bilayers.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-1H-1,2,4-triazole-3-thiol
  • 1-Phenyl-5-methyl-1H-1,2,4-triazole-3-thione
  • 1-Phenyl-5-ethyl-1H-1,2,4-triazole-3-thione

Uniqueness

1-Phenyl-5-tridecyl-1H-1,2,4-triazole-3(2H)-thione is unique due to its long tridecyl chain, which imparts distinct physicochemical properties, such as increased hydrophobicity and potential for enhanced biological activity.

Properties

CAS No.

805323-81-3

Molecular Formula

C21H33N3S

Molecular Weight

359.6 g/mol

IUPAC Name

2-phenyl-3-tridecyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C21H33N3S/c1-2-3-4-5-6-7-8-9-10-11-15-18-20-22-21(25)23-24(20)19-16-13-12-14-17-19/h12-14,16-17H,2-11,15,18H2,1H3,(H,23,25)

InChI Key

ICYFCDXDIFIYGG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC1=NC(=S)NN1C2=CC=CC=C2

Origin of Product

United States

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